N-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide
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Overview
Description
N-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoxaline ring and a chlorinated phenyl group.
Preparation Methods
The synthesis of N-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide involves multiple steps. One common synthetic route includes the reaction of 3-chloro-2-methylaniline with ethyl acetoacetate under specific conditions to form an intermediate product. This intermediate is then reacted with 2-chloroquinoxaline in the presence of a base to yield the final compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes like cyclooxygenase (COX), which plays a role in the inflammatory response. It also interacts with various receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other quinoxaline derivatives and chlorinated phenyl compounds. Compared to these, N-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
Properties
Molecular Formula |
C21H21ClN4O3 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C21H21ClN4O3/c1-4-25(14(3)27)20-21(29)26(18-11-6-5-9-17(18)24-20)12-19(28)23-16-10-7-8-15(22)13(16)2/h5-11H,4,12H2,1-3H3,(H,23,28) |
InChI Key |
LAZHKCDTZPPAJV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=C(C(=CC=C3)Cl)C)C(=O)C |
Origin of Product |
United States |
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